molecular formula C9H7IO B13560901 1-Iodo-3-(prop-2-yn-1-yloxy)benzene

1-Iodo-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B13560901
M. Wt: 258.06 g/mol
InChI Key: UDBGVAQKPUBSNG-UHFFFAOYSA-N
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Description

1-Iodo-3-(prop-2-yn-1-yloxy)benzene (CAS: 34658-33-8) is a halogenated aromatic compound featuring an iodine atom at the 1-position and a propargyloxy group (-O-CH₂-C≡CH) at the 3-position of the benzene ring. This structure combines the electron-withdrawing effects of iodine with the π-electron-rich propargyloxy moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and as a building block for pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(prop-2-yn-1-yloxy)benzene. This method typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzene with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst or base to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cycloaddition Reactions: The prop-2-yn-1-yloxy group can participate in cycloaddition reactions, forming isoxazoles when reacted with nitrile oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Cycloaddition: Nitrile oxides are commonly used in cycloaddition reactions with the prop-2-yn-1-yloxy group.

Major Products

    Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.

    Substituted Benzenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Iodo-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3-(prop-2-yn-1-yloxy)benzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the iodine atom can be replaced by other electrophiles through a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The prop-2-yn-1-yloxy group can participate in cycloaddition reactions, forming new ring structures through the interaction of its triple bond with other reactive species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Altered Substituents

1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene (CAS: 1865491-49-1)

  • Key Differences :
    • Substitution pattern: Methyl group at the 2-position and allyloxy (-O-CH₂-CH=CH₂) at the 4-position.
    • Electronic effects: Allyloxy is less electron-withdrawing than propargyloxy, altering reactivity in coupling reactions.
    • Molecular Weight: 274.1 g/mol (vs. 260.05 g/mol for the target compound) .

1-Iodo-3-(undec-10-enyloxy)benzene (CAS: Not provided)

  • Key Differences: Substituent: Long alkenyloxy chain (-O-(CH₂)₁₀-CH=CH₂) at the 3-position. Reactivity: The extended alkyl chain reduces solubility in polar solvents, complicating catalytic reactions. Synthesis: Prepared via Williamson ether synthesis using 3-iodophenol and 11-iodoundec-1-ene under reflux (92% yield) .

1-Iodo-3-[(4-iodophenyl)ethynyl]benzene (CAS: 832744-32-8)

  • Key Differences: Substituent: Ethynyl-linked 4-iodophenyl group at the 3-position. Electronic Effects: Conjugated ethynyl spacer enhances electronic communication between iodophenyl groups, useful in optoelectronic materials. Applications: Potential in molecular wires or conductive polymers .

Functional Group Variations

1-Iodo-2-(hex-1-ynyl)benzene (CAS: Not provided)

  • Key Differences: Substituent: Hexynyl (-C≡C-C₄H₉) at the 2-position. Reactivity: Terminal alkyne enables direct participation in click chemistry (e.g., azide-alkyne cycloaddition). Synthesis: Prepared via Sonogashira coupling of o-diiodobenzene with 1-hexyne .

But-3-yn-2-ylbenzene (CAS: Not provided)

  • Key Differences :
    • Substituent: Internal alkyne (-CH₂-C≡CH) at the para position.
    • Steric Effects: Bulkier substituent hinders access to the iodine atom in cross-coupling reactions.
    • Applications: Less reactive than terminal alkynes in metal-catalyzed reactions .

Comparative Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Reactivity in Cross-Coupling Solubility Profile
1-Iodo-3-(prop-2-yn-1-yloxy)benzene 34658-33-8 260.05 Iodo, propargyloxy High (terminal alkyne) Moderate in THF, DCM
1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene 1865491-49-1 274.10 Iodo, allyloxy, methyl Moderate (allyloxy less active) Low in polar solvents
1-Iodo-3-(undec-10-enyloxy)benzene - ~400.30 Iodo, long alkenyloxy Low (steric hindrance) Insoluble in water
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene 832744-32-8 434.02 Dual iodo, ethynyl High (conjugated system) Soluble in toluene

Biological Activity

1-Iodo-3-(prop-2-yn-1-yloxy)benzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C₁₃H₉I O
  • Molecular Weight: Approximately 258.1 g/mol

The compound features a benzene ring substituted with an iodine atom and a prop-2-yn-1-yloxy group, which enhances its reactivity and potential interactions with biological targets.

Synthesis:
The synthesis of this compound typically involves:

  • Iodination of 3-hydroxybenzaldehyde.
  • Introduction of the prop-2-yn-1-yloxy group through etherification using a base such as potassium carbonate.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Notably, it has been associated with the modulation of ADAM17 , a disintegrin and metalloproteinase involved in the cleavage of membrane-bound precursors like TNF-alpha, which plays a significant role in inflammation and cell signaling.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives containing iodine have shown significant activity against various microbial strains, including bacteria and fungi. The presence of the iodine atom may enhance the compound's reactivity towards microbial targets .

Antileishmanial Activity

Eugenol analogs that include the prop-2-yn-1-yloxybenzene moiety have demonstrated promising antileishmanial activity against Leishmania braziliensis. This suggests that this compound could serve as a scaffold for developing new antileishmanial agents.

Catalytic Applications

In addition to its biological activities, this compound has been utilized in various catalytic processes. For instance, isoxazole-substituted aryl iodides derived from similar structures have shown catalytic activity in the oxidation of hydroquinones and sulfides, indicating its versatility in synthetic organic chemistry.

Data Tables

Activity Type Target/Pathway Effect
AntimicrobialVarious bacterial strainsSignificant inhibition observed
AntileishmanialLeishmania braziliensisPromising activity
CatalyticHydroquinones and sulfidesCatalytic oxidation
ADAM17 ModulationTNF-alpha cleavageModulates inflammatory responses

Properties

Molecular Formula

C9H7IO

Molecular Weight

258.06 g/mol

IUPAC Name

1-iodo-3-prop-2-ynoxybenzene

InChI

InChI=1S/C9H7IO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2

InChI Key

UDBGVAQKPUBSNG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=CC=C1)I

Origin of Product

United States

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